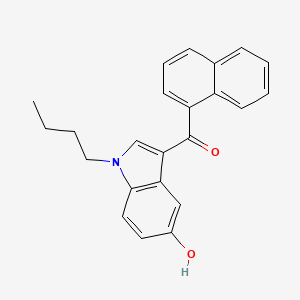
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic organic compound that belongs to the class of indole derivatives
Wirkmechanismus
Target of Action
The primary target of the JWH 073 5-hydroxyindole metabolite is the central cannabinoid (CB1) receptor . The CB1 receptor plays a crucial role in the central nervous system, influencing processes such as pain sensation, mood, and memory .
Mode of Action
JWH 073 5-hydroxyindole metabolite acts as a mildly selective agonist of the CB1 receptor . This means it binds to the CB1 receptor and activates it, leading to changes in the cell’s activity, shape, or function .
Biochemical Pathways
As an agonist of the cb1 receptor, it likely influences theendocannabinoid system , which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 073, suggesting it is excreted in the urine .
Result of Action
The activation of the CB1 receptor by JWH 073 5-hydroxyindole metabolite can lead to various molecular and cellular effects, depending on the specific physiological context. These effects might include changes in pain sensation, mood, and memory .
Biochemische Analyse
Biochemical Properties
The JWH 073 5-hydroxyindole metabolite is a mildly selective agonist of the central cannabinoid (CB1) receptor . It interacts with the CB1 receptor, with Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor being 8.9 and 38 nM, respectively .
Cellular Effects
The JWH 073 5-hydroxyindole metabolite influences cell function by interacting with the CB1 receptor This interaction can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, the JWH 073 5-hydroxyindole metabolite exerts its effects by binding to the CB1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity.
Metabolic Pathways
The metabolic pathways involving the JWH 073 5-hydroxyindole metabolite are complex and involve interactions with various enzymes and cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Butylation: The butyl group can be introduced via alkylation reactions using butyl halides.
Coupling with Naphthalene: The final step involves coupling the indole derivative with a naphthalene moiety, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The indole and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Naphthalene derivatives: Used in various industrial applications.
Hydroxyindoles: Studied for their antioxidant and anti-inflammatory effects.
Uniqueness
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(1-butyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(20-14-17(25)11-12-22(20)24)23(26)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,14-15,25H,2-3,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGAGMUTAYXMMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017730 |
Source


|
| Record name | JWH-073 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-47-9 |
Source


|
| Record name | JWH-073 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

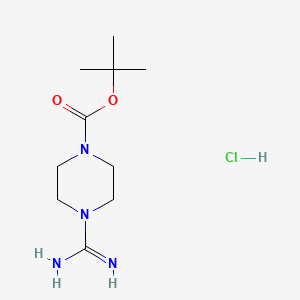
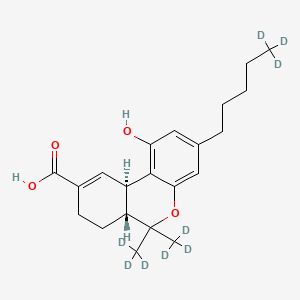
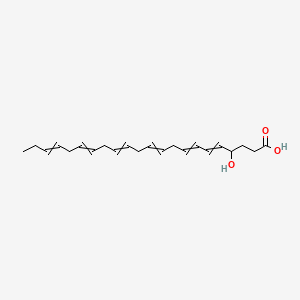
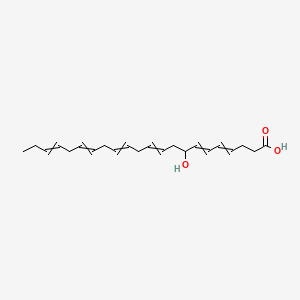

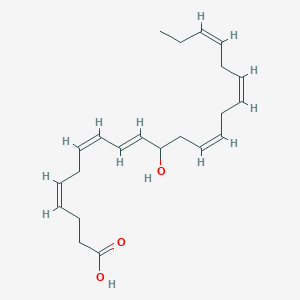
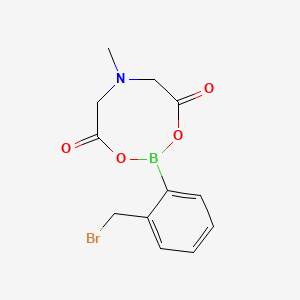
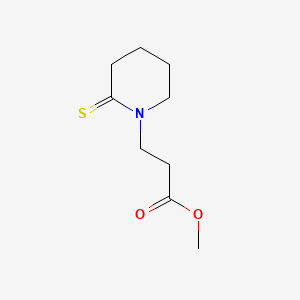
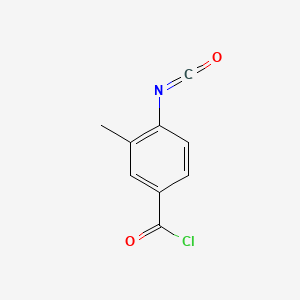

![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)


